molecular formula C9H9N3O4S2 B113347 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid CAS No. 952959-27-2

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

Cat. No. B113347
M. Wt: 287.3 g/mol
InChI Key: BRKKWRQBGKCIRW-UHFFFAOYSA-N
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Description

“4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid” is a chemical compound with the CAS Number: 952959-27-2 . It has a molecular weight of 287.32 and its IUPAC name is 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.32 .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of derivatives of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, particularly the zinc(II) phthalocyanine, displayed promising properties for PDT, including high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Azo Compounds

Wu Yi-qun (2007) focused on synthesizing novel benzenesulfonic azo compounds using derivatives of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid. The study developed four new benzenesulfonic acid azo compounds, characterized by their electronic absorption spectrum and thermal stability, showcasing their potential for various industrial applications (Wu Yi-qun, 2007).

Antimicrobial Applications

Research by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from a similar 1,3,4-thiadiazole compound, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This highlights the potential antimicrobial properties of related compounds (Sah, Bidawat, Seth, & Gharu, 2014).

Microwave-Assisted Synthesis for Molecular Recognition

Mei (2013) conducted a study on microwave-assisted synthesis of novel heterocyclic molecular tweezers with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol. This study showcased the molecular recognition properties of these compounds, particularly for arylamines, emphasizing the potential of these compounds in the field of supramolecular chemistry (Mei, 2013).

properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKWRQBGKCIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid

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